Ethyl 2-bromo-5-nitroisonicotinate

Description

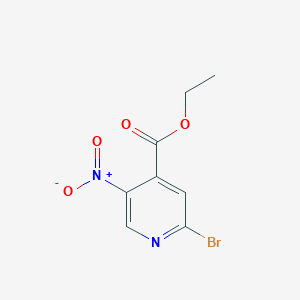

Ethyl 2-bromo-5-nitroisonicotinate is an organic compound with the molecular formula C8H7BrN2O4 It is a derivative of isonicotinic acid, featuring both bromine and nitro functional groups

Properties

Molecular Formula |

C8H7BrN2O4 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

ethyl 2-bromo-5-nitropyridine-4-carboxylate |

InChI |

InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-7(9)10-4-6(5)11(13)14/h3-4H,2H2,1H3 |

InChI Key |

DDMDMXKMCHRVCX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-nitroisonicotinate typically involves the bromination and nitration of isonicotinic acid derivatives. One common method includes the esterification of 2-bromo-5-nitroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-nitroisonicotinate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed:

Substitution: Formation of 2-azido-5-nitroisonicotinate or 2-thiocyanato-5-nitroisonicotinate.

Reduction: Formation of Ethyl 2-amino-5-nitroisonicotinate.

Oxidation: Formation of various oxidized isonicotinic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-bromo-5-nitroisonicotinate is recognized for its potential as a pharmaceutical agent due to its structural features, which may influence biological activity. The compound's unique combination of a bromine atom and a nitro group on the isonicotinic framework allows it to interact with various biological targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. In particular, studies have indicated that halogenated derivatives can enhance activity against a range of bacterial strains. For instance, minimum inhibitory concentration (MIC) values suggest that this compound may be effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiparasitic Properties

The compound has also been evaluated for its antiparasitic potential. In vitro studies demonstrated efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. The results indicated that this compound could inhibit the proliferation of the parasite, suggesting its potential as a lead compound for developing treatments for parasitic infections .

Cytotoxicity in Cancer Research

This compound has shown selective cytotoxicity in various cancer cell lines. Studies reported IC50 values indicating that the compound can induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing effective anticancer therapies . Its mechanism of action may involve inhibiting enzymes critical to metabolic pathways in cancer cells.

Synthesis and Functionalization

The synthesis of this compound can be achieved through several methods, often involving multi-step processes that allow for the precise introduction of functional groups essential for its biological activity.

Synthetic Routes

One common synthetic route involves the nitration of isonicotinic acid derivatives followed by bromination at the appropriate position. This approach enables researchers to tailor the compound's properties for specific applications in organic synthesis and medicinal chemistry .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Efficacy Study : A comparative study on antimicrobial efficacy revealed that this compound had lower MIC values than many analogs, highlighting its potential as a potent antimicrobial agent .

- Evaluation Against Trypanosomiasis : In vivo models demonstrated significant reductions in parasitemia levels when treated with this compound compared to controls, underscoring its therapeutic potential .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-nitroisonicotinate involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial or anticancer effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Methyl 2-bromo-5-nitroisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester.

2-Bromo-5-nitropyridine: Lacks the ester group, making it less reactive in certain esterification reactions.

2-Bromo-5-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

Uniqueness: this compound is unique due to its combination of bromine and nitro groups, which provide distinct reactivity patterns. The ethyl ester group also enhances its solubility in organic solvents, making it more versatile in synthetic applications compared to its methyl or carboxylic acid counterparts.

Biological Activity

Ethyl 2-bromo-5-nitroisonicotinate (C8H7BrN2O4) is a compound that has garnered interest in medicinal chemistry due to its unique structural features, including the presence of a bromine atom and a nitro group. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant findings from recent studies.

Chemical Structure and Properties

This compound is an ester derivative of isonicotinic acid. The molecular structure is characterized by:

- Bromine Atom at the 2-position

- Nitro Group at the 5-position of the pyridine ring

This configuration may influence its reactivity and biological properties significantly, making it a candidate for various pharmacological applications .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that allow for the precise introduction of functional groups. Common methods include:

- Nucleophilic Substitution : Utilizing brominated precursors to introduce the nitro group.

- Reduction Reactions : Modifying the nitro group to enhance biological activity.

These methods are essential for tailoring the compound for specific therapeutic uses.

Biological Activity

This compound exhibits a range of biological activities, primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. The following sections detail its potential therapeutic applications:

Antimicrobial Activity

Nitro-containing compounds have been recognized for their antimicrobial properties. This compound may exhibit similar effects through mechanisms such as:

- Reduction to Toxic Intermediates : These intermediates can bind covalently to DNA, leading to cell death.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

Recent studies have shown that nitro derivatives are effective against various pathogens, including bacteria and fungi .

Anti-inflammatory Effects

Nitro compounds are also known for their anti-inflammatory properties. This compound might function through:

- Modulation of Cytokine Production : By interacting with inflammatory pathways, it can reduce the production of pro-inflammatory cytokines.

- Inhibition of Cyclooxygenase Enzymes : Similar compounds have demonstrated the ability to inhibit COX enzymes, leading to decreased inflammation .

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Mechanisms may include:

- Induction of Apoptosis : Targeting cancer cells through pathways that lead to programmed cell death.

- Interference with Cell Cycle Progression : Affecting key regulatory proteins involved in cell division.

Research indicates that nitro compounds can act as effective anticancer agents by disrupting cellular processes critical for tumor growth .

Case Studies

Several studies have investigated the biological activity of related nitro compounds, providing insights into the potential effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that nitro derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anti-inflammatory Research : Research indicated that similar nitro compounds effectively inhibited inflammatory responses in animal models, showcasing reduced levels of TNF-alpha and IL-6 following treatment .

- Anticancer Activity Exploration : A recent investigation revealed that certain nitro derivatives induced apoptosis in cancer cell lines through reactive oxygen species (ROS) generation, suggesting a similar mechanism could be applicable for this compound .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Potential |

|---|---|---|---|---|

| This compound | C8H7BrN2O4 | Moderate | High | Promising |

| 2-Bromo-4-methyl-5-nitropyridine | C7H6BrN2O4 | High | Moderate | Moderate |

| 2-Bromo-3-nitroisonicotinaldehyde | C8H7BrN2O3 | Low | High | Low |

This table illustrates that while this compound shows moderate antimicrobial activity, it excels in anti-inflammatory effects and holds promising anticancer potential compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.